4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-imidazol-2-yl)butanamide
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Overview
Description
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-imidazol-2-yl)butanamide is a complex organic compound that belongs to the class of isoindoloquinazolin derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core fused with an isoindole ring, and an imidazole moiety attached to a butanamide chain. The presence of methoxy groups and a dioxo functionality further adds to its chemical complexity. This compound has garnered interest in various scientific fields due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-imidazol-2-yl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The synthesis begins with the preparation of the quinazolinone core through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Isoindole Ring Formation: The quinazolinone intermediate is then subjected to a cyclization reaction with a suitable isoindole precursor, often involving a condensation reaction.
Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Imidazole Moiety: The imidazole moiety is attached through a nucleophilic substitution reaction, where the imidazole ring is reacted with a suitable leaving group on the butanamide chain.
Final Coupling: The final step involves coupling the imidazole-substituted butanamide with the isoindoloquinazolinone intermediate under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-imidazol-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the dioxo functionality, converting it to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Reduced forms with hydroxyl groups replacing the dioxo functionality.
Substitution: Substituted derivatives with new functional groups attached to the imidazole moiety.
Scientific Research Applications
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-imidazol-2-yl)butanamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-imidazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-pyrrol-2-yl)butanamide: Similar structure with a pyrrole moiety instead of an imidazole.
4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-pyrazol-2-yl)butanamide: Contains a pyrazole ring instead of an imidazole.
Uniqueness
The uniqueness of 4-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-imidazol-2-yl)butanamide lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. The presence of the imidazole moiety, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H23N5O5 |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
4-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1H-imidazol-2-yl)butanamide |
InChI |
InChI=1S/C24H23N5O5/c1-33-17-10-9-15-19(20(17)34-2)23(32)29-16-7-4-3-6-14(16)22(31)28(21(15)29)13-5-8-18(30)27-24-25-11-12-26-24/h3-4,6-7,9-12,21H,5,8,13H2,1-2H3,(H2,25,26,27,30) |
InChI Key |
CXSYJUFQVSXDIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NC5=NC=CN5)OC |
Origin of Product |
United States |
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